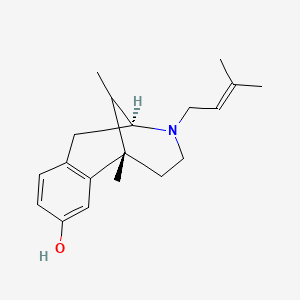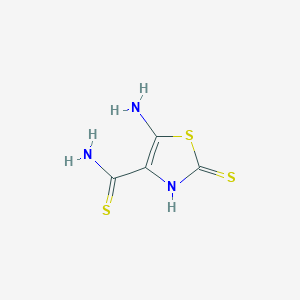![molecular formula C5H13ClN2O2Se B13853346 3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1) CAS No. 66491-74-5](/img/structure/B13853346.png)
3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenalysine Hydrochloride is a compound with the molecular formula C5H12N2O2Se.HCl and a molecular weight of 247.58 It is a derivative of lysine where a selenium atom substitutes for the sulfur atom in the lysine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selenalysine Hydrochloride typically involves the incorporation of selenium into the lysine structure. One common method is the substitution of sulfur with selenium in the lysine molecule. This can be achieved through a series of chemical reactions that introduce selenium into the lysine backbone .
Industrial Production Methods
Industrial production of Selenalysine Hydrochloride involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods often include the use of specialized equipment and controlled reaction conditions to facilitate the incorporation of selenium into the lysine structure .
Análisis De Reacciones Químicas
Types of Reactions
Selenalysine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions, where the selenium atom is reduced to a lower oxidation state.
Substitution: Selenalysine Hydrochloride can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of Selenalysine Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Selenalysine Hydrochloride depend on the type of reaction. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions can produce selenide compounds .
Aplicaciones Científicas De Investigación
Selenalysine Hydrochloride has several scientific research applications:
Biochemistry: It is used to study the role of selenium in biological systems and its incorporation into proteins.
Molecular Biology: The compound is utilized in experiments involving the substitution of lysine in proteins to investigate the effects of selenium substitution.
Industry: The compound is used in the development of selenium-containing materials and products.
Mecanismo De Acción
The mechanism of action of Selenalysine Hydrochloride involves its incorporation into proteins in place of lysine. This substitution can affect the structure and function of the proteins, leading to changes in their biological activity. The selenium atom in the compound can interact with various molecular targets and pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Selenalysine Hydrochloride can be compared with other selenium-containing compounds such as:
Selenomethionine: Another selenium-containing amino acid where selenium substitutes for sulfur in methionine.
Selenocystine: A dimer of selenocysteine linked by a diselenide bond
These compounds share similarities in their selenium content but differ in their specific structures and biological roles.
Propiedades
Número CAS |
66491-74-5 |
|---|---|
Fórmula molecular |
C5H13ClN2O2Se |
Peso molecular |
247.59 g/mol |
Nombre IUPAC |
2-amino-3-(2-aminoethylselanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
Clave InChI |
SNXWQFFSLUAENB-UHFFFAOYSA-N |
SMILES canónico |
C(C[Se]CC(C(=O)O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




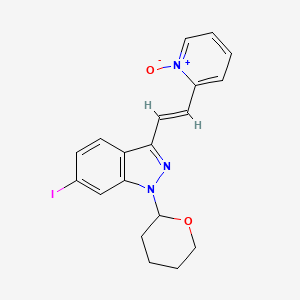
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
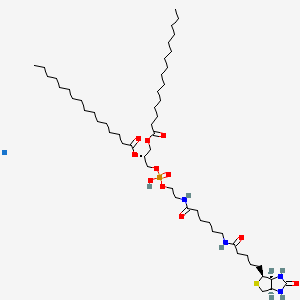
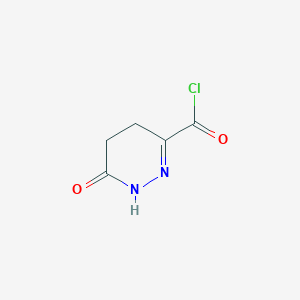
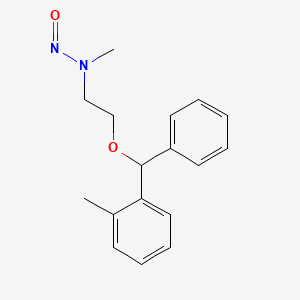
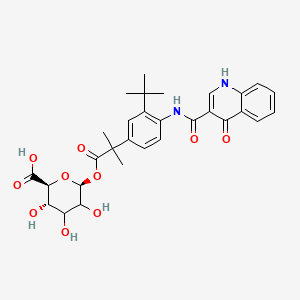
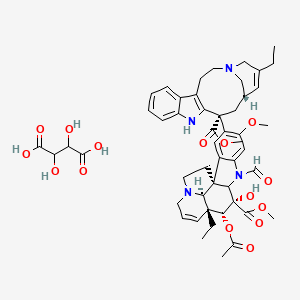
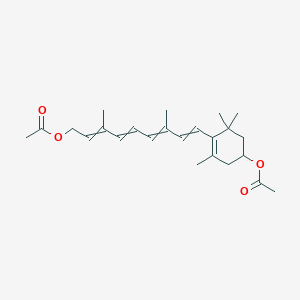

![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
